
3,4-dimethoxy-N-(pyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(pyridin-4-yl)benzamide is a chemical compound with the molecular formula C14H14N2O3 . It belongs to the class of organic compounds known as benzamides . These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The structures of all synthesized compounds were confirmed using IR, 1 H NMR, and 13 C NMR spectroscopy, and elemental analysis techniques .Molecular Structure Analysis
The molecular structure of 3,4-dimethoxy-N-(pyridin-4-yl)benzamide consists of a benzamide core with two methoxy groups at the 3 and 4 positions of the benzene ring and a pyridin-4-yl group attached to the nitrogen of the amide group .Chemical Reactions Analysis
While specific chemical reactions involving 3,4-dimethoxy-N-(pyridin-4-yl)benzamide are not available, benzamides in general are known to participate in a variety of chemical reactions. For instance, they can undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis
The physical properties of 3,4-dimethoxy-N-(pyridin-4-yl)benzamide include a melting point of 149-150 °C and a predicted boiling point of 357.0±37.0 °C . Its molecular weight is 258.27 .科学的研究の応用
Luminescent Properties and Nano-Aggregate Formation
A study by Srivastava et al. (2017) explored the luminescent properties of related compounds, which include benzamide derivatives. These compounds, specifically 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-4-yl-benzamide, demonstrate luminescence in both DMF solution and solid state. They form nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution, showing a dependency on solvent polarity. These properties suggest potential applications in the field of materials science, particularly in the development of luminescent materials and sensors (Srivastava et al., 2017).
Monoclonal Antibody Production Improvement
Research by Aki et al. (2021) investigated a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, for its potential to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This compound was found to increase cell-specific glucose uptake rate and intracellular ATP during monoclonal antibody production. It also impacted the galactosylation of therapeutic monoclonal antibodies, indicating its potential application in biotechnology and pharmaceutical manufacturing (Aki et al., 2021).
Antimicrobial Properties
Vinaya et al. (2008) synthesized a series of novel substituted benzamides to evaluate their antibacterial activities. These compounds demonstrated potent inhibitory activity against various bacteria, suggesting the potential of 3,4-dimethoxy-N-(pyridin-4-yl)benzamide derivatives in developing new antibacterial agents (Vinaya et al., 2008).
Optical Properties and Potential in Display Technologies
Zhang et al. (2023) reported on aromatic amides, including 3,4-dimethoxy-N-(pyridin-4-yl)benzamide, that exhibit long-lived bright blue phosphorescence in confined films. These compounds offer high quantum yield and robust hydrogen bonding with polyvinyl alcohol, which suppresses vibrational relaxation and stacking-induced quenching. This research suggests potential applications in information display, anti-counterfeiting, and white light afterglow technologies (Zhang et al., 2023).
Synthesis and Metabolic Studies
Tayade et al. (2012) conducted research on the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, showcasing the diverse synthetic routes and potential medicinal applications of related benzamide compounds. This work contributes to the broader understanding of the synthesis and potential applications of 3,4-dimethoxy-N-(pyridin-4-yl)benzamide in pharmaceutical chemistry (Tayade et al., 2012).
将来の方向性
特性
IUPAC Name |
3,4-dimethoxy-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-4-3-10(9-13(12)19-2)14(17)16-11-5-7-15-8-6-11/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFDCUGXBPAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(pyridin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

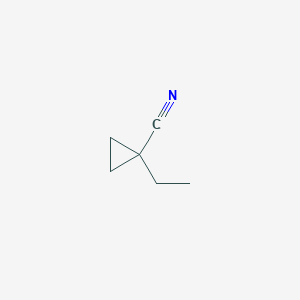
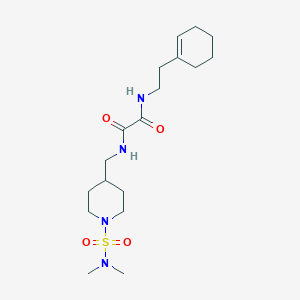

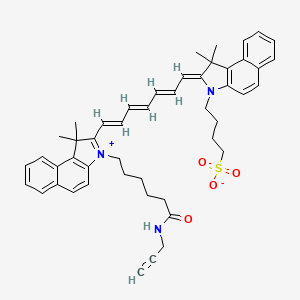
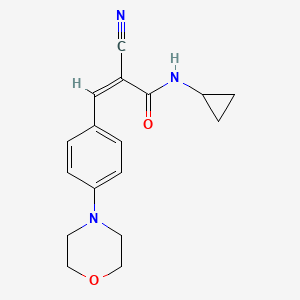
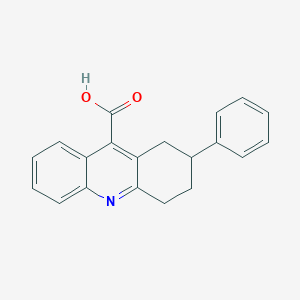
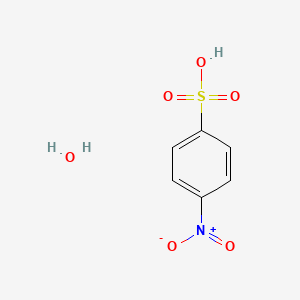
![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)
![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)
